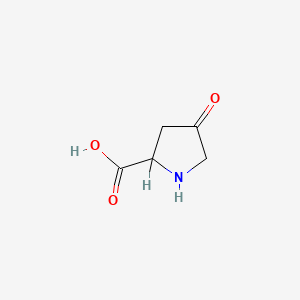

4-Oxopyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

4-Oxopyrrolidine-2-carboxylic acid, also known as (S)-4-Oxopyrrolidine-2-carboxylic acid, is a compound with the molecular weight of 129.12 . It is a solid substance that should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of compounds related to 4-Oxopyrrolidine-2-carboxylic acid, such as pyrrolidine derivatives, involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, the synthesis of 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives starts with the reaction between maleic anhydride and aromatic amines, leading to (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which then reacts with thionyl chloride (SOCl2) to yield the final compounds .Molecular Structure Analysis

The molecular structure of 4-Oxopyrrolidine-2-carboxylic acid is represented by the linear formula C5H7NO3 . The InChI code for this compound is 1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/t4-/m0/s1 .Physical And Chemical Properties Analysis

4-Oxopyrrolidine-2-carboxylic acid is a solid substance that should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including 4-Oxopyrrolidine-2-carboxylic acid, are known for their role as biocatalyst inhibitors in microbial fermentation processes. These acids can negatively affect microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer, impacting their use in industrial applications. Strategies to increase microbial robustness against such inhibition include metabolic engineering to alter cell membrane properties and internal pH, enhancing tolerance to these acids (Jarboe et al., 2013).

Applications in Peptide Studies

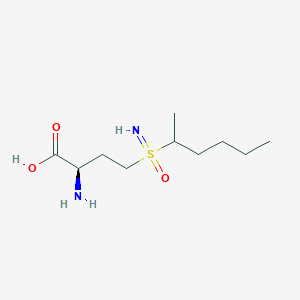

The paramagnetic amino acid TOAC, closely related to 4-Oxopyrrolidine-2-carboxylic acid, has been used extensively in peptide studies. Its rigid structure and attachment to peptide backbones via a peptide bond make it an ideal probe for analyzing peptide dynamics and secondary structures. Techniques like EPR spectroscopy, X-ray crystallography, and NMR have employed TOAC to investigate peptide interactions with membranes and other biological molecules, showing its utility in understanding peptide structure and function (Schreier et al., 2012).

Carboxylic Acids in Environmental Research

Studies on carboxylic acids like 4-Oxopyrrolidine-2-carboxylic acid have also extended to environmental research, particularly in the analysis of herbicide toxicity and its ecological impacts. Scientometric reviews in this area aim to understand the toxicological profiles of carboxylic acid-based herbicides and their effects on non-target species, providing insights into safer environmental practices and herbicide usage (Zuanazzi et al., 2020).

Oxidized Starches and Carboxylic Acids

The oxidation of starch, leading to the formation of carboxyl groups from hydroxyl groups, is a key area of research. This process impacts the physicochemical and functional properties of starch, making oxidized starches valuable in both food and industrial applications. The study of carboxylic acids in this context helps in understanding and improving the performance of oxidized starches (Vanier et al., 2017).

Liquid-Liquid Extraction and Carboxylic Acids

Carboxylic acids, due to their unique properties, are central to the development of liquid-liquid extraction (LLX) processes for recovering carboxylic acids from aqueous streams. Advances in solvent technologies, including the use of ionic liquids and amine-based solvents, highlight the importance of carboxylic acids in enhancing the efficiency and sustainability of LLX processes (Sprakel & Schuur, 2019).

Safety And Hazards

The safety information for 4-Oxopyrrolidine-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

The future directions for 4-Oxopyrrolidine-2-carboxylic acid and its derivatives involve further exploration of their potential in drug discovery. The five-membered pyrrolidine ring, a key feature of these compounds, is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Propriétés

IUPAC Name |

4-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXAFXVXPMUQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxopyrrolidine-2-carboxylic acid | |

CAS RN |

2002-02-0 | |

| Record name | 4-Oxoproline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

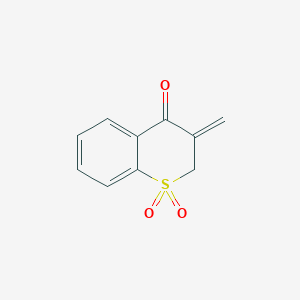

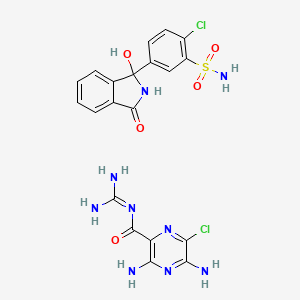

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--(3-methyloxiran-2-yl)phosphonic acid (1/1)](/img/structure/B1200740.png)

![Carbamic acid, [5-(3,4-dichlorophenyl)-2,3-dihydro-2-hydroxy-1H-pyrrolizine-6,7-diyl]bis(methylene) ester, (R)-](/img/structure/B1200744.png)